

In-Depth Technical Guide: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5**, a fluorescently labeled, polyethylene glycol (PEG)-based linker. This molecule is of significant interest in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

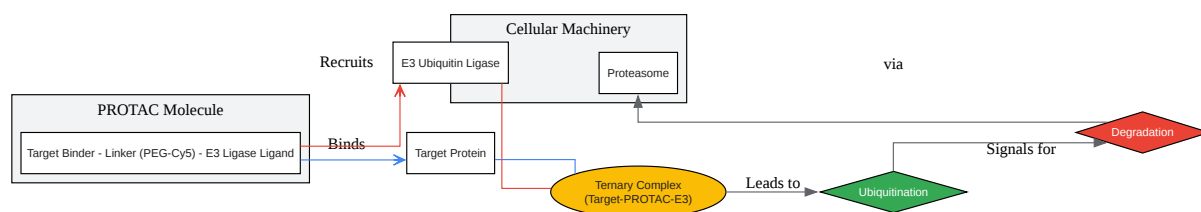
Core Properties and Quantitative Data

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a specialized chemical reagent featuring a Cy5 fluorescent dye, a hydrophilic PEG linker, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances solubility and reduces steric hindrance, while the Cy5 dye allows for sensitive detection and quantification. The NHS ester facilitates covalent conjugation to primary amines on proteins and other biomolecules.

Property	Value	Citations
Molecular Weight	838.43 g/mol	[1][2][3]
Molecular Formula	C45H60ClN3O10	[1][2]
CAS Number	2107273-28-7	[1][2][3][4]
Excitation Maximum (λ_{max})	649 nm	[5][6]
Emission Maximum (λ_{max})	667 nm	[5][6]
Purity	$\geq 95\%$	[7]
Storage Conditions	-20°C, sealed from moisture and light	[1][4]

Application in PROTAC Development

This molecule is frequently utilized as a linker in the synthesis of PROTACs.[1][2][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The **N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5** can be used to fluorescently label a PROTAC, enabling studies of its uptake, distribution, and engagement with its target.



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Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocol: Protein Labeling

The following is a generalized protocol for the covalent labeling of a protein with **N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5**. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues) to form a stable amide bond.

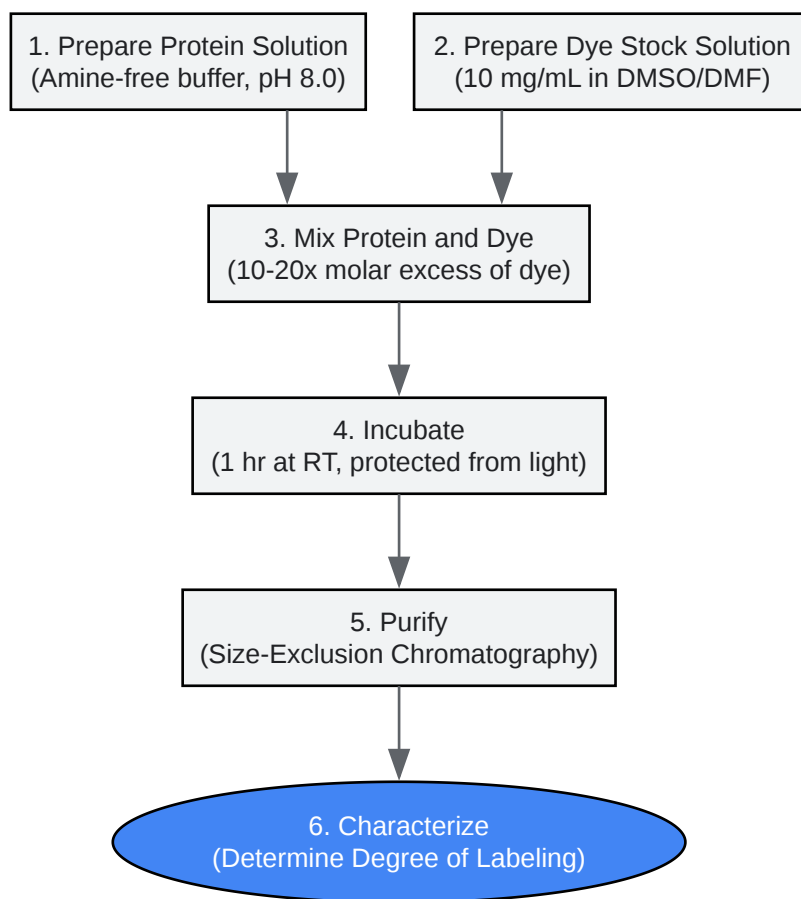
Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature.
 - Prepare a 10 mg/mL stock solution of **N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5** in anhydrous DMF or DMSO. This should be done immediately before use due to the moisture sensitivity of the NHS ester.
- Protein Preparation:
 - Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
- Labeling Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A 10- to 20-fold molar excess is a common starting point.

- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.
- Purification:
 - Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
 - The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~649 nm (for Cy5).



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Caption: Experimental workflow for labeling a protein with an NHS ester-functionalized dye.

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